4-(2-Piperidin-1-yl-ethyl)-phenylamine
Overview
Description
4-(2-Piperidin-1-yl-ethyl)-phenylamine is a chemical compound known for its varied applications in the field of chemistry and pharmacology. The compound is characterized by the presence of a piperidine ring attached to a phenylamine moiety through an ethyl linker.
Synthesis Analysis
The synthesis of compounds related to 4-(2-Piperidin-1-yl-ethyl)-phenylamine involves complex chemical procedures. For example, 1-(1-Phenylcyclohexyl)piperidine was synthesized from 1-piperidinocyclohexanecarbonitrile by replacing the cyano group with phenyl using phenylmagnesium bromide (Maddox, Godefroi, & Parcell, 1965).
Molecular Structure Analysis
The molecular structure of related compounds shows significant conformational flexibility. For instance, the piperidine ring can exhibit different dihedral angles with phenyl and phenylamine moieties, influencing the compound's chemical behavior and interaction capabilities (Rajnikant, Kohli, Sarmal, Mehdi, & Parveen, 2010).
Chemical Reactions and Properties
4-(2-Piperidin-1-yl-ethyl)-phenylamine and its derivatives undergo various chemical reactions, contributing to their diverse biological activities. The compound's chemical properties, such as reactivity with other substances and stability under different conditions, are crucial for its applications in synthesis and pharmacology.
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystal structure, are determined through experimental methods. The crystal and molecular structure analysis often utilizes X-ray diffraction and spectroscopic methods to provide insights into the compound's conformation and physical characteristics (Khan, Ibrar, Lal, Altaf, & White, 2013).
Scientific Research Applications
-
Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
-
Synthesis of Anti-inflammatory Drugs
- A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
- The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
- The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine showed the highest IC50 values for COX-1 inhibition .
-
Synthesis of Biologically Active Piperidines
- Piperidines are among the most important synthetic fragments for designing drugs .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
-
Synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one Derivatives
-
Analysis of Piperidine in Artane
- Nonviral Gene Editing via CRISPR/Cas9 Delivery
- PEGylated nanoparticles (named P-HNPs) based on the cationic α-helical polypeptide poly(-4-((2-(piperidin-1-yl)ethyl)aminomethyl)benzyl-L-glu-γ tamate) were developed for the delivery of Cas9 expression plasmid and sgRNA to various cell types and gene-editing scenarios .
- The cell-penetrating α-helical polypeptide enhanced cellular uptake and promoted escape of pCas9 and/or sgRNA from the endosome and transport into the nucleus .
- This system offers a versatile gene-editing platform for biological research and therapeutic applications .
properties
IUPAC Name |
4-(2-piperidin-1-ylethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-13-6-4-12(5-7-13)8-11-15-9-2-1-3-10-15/h4-7H,1-3,8-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEFNCLNVXCFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443723 | |
Record name | 4-(2-Piperidin-1-yl-ethyl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Piperidin-1-yl-ethyl)-phenylamine | |
CAS RN |
168897-21-0 | |
Record name | 4-[2-(1-Piperidinyl)ethyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168897-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Piperidin-1-yl-ethyl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.